![molecular formula C19H29N3O2 B276934 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-(4-isopropylphenyl)-N-4-[2-(1-pyrrolidinyl)ethyl]succinamide, commonly known as IPSU, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. IPSU is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), and its unique properties make it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Mécanisme D'action
The α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. Activation of this receptor by acetylcholine or other ligands leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. IPSU acts as a positive allosteric modulator of the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, meaning that it enhances the receptor's response to its endogenous ligands. This leads to an increase in calcium influx and downstream signaling, which can have a range of effects depending on the tissue and physiological context.
Biochemical and Physiological Effects
IPSU has been shown to have a range of biochemical and physiological effects in various experimental systems. In neuronal cells, IPSU has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In immune cells, IPSU has been shown to reduce inflammation and promote the production of anti-inflammatory cytokines. In cancer cells, IPSU has been shown to inhibit cell proliferation and induce apoptosis, suggesting potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
IPSU has several advantages as a research tool, including its high selectivity for the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, its ability to modulate receptor function without directly activating it, and its relatively low toxicity. However, IPSU also has some limitations, including its complex synthesis process and its limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
Orientations Futures
Despite the significant progress made in understanding the properties and potential applications of IPSU, there is still much to be explored in this field. Some potential future directions for research on IPSU include:
1. Investigating the effects of IPSU on other N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide subtypes and other ion channels to better understand its selectivity and potential off-target effects.
2. Developing new synthetic strategies to improve the yield and purity of IPSU and to make it more accessible to researchers.
3. Exploring the potential therapeutic applications of IPSU in various disease models, including neurological disorders, inflammatory conditions, and cancer.
4. Investigating the mechanisms underlying the effects of IPSU on synaptic plasticity and cognitive function to identify potential targets for drug development.
5. Developing new experimental systems and techniques to better understand the complex interactions between IPSU, the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, and downstream signaling pathways.
Méthodes De Synthèse
IPSU can be synthesized through a multi-step process, starting with the reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate to form the hydrazide intermediate. This intermediate is then reacted with succinic anhydride to form the desired product, IPSU. The synthesis of IPSU is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
IPSU has been extensively studied for its potential applications in various scientific fields, including neuroscience, immunology, and cancer research. Its ability to selectively modulate the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide has been shown to have a significant impact on several physiological processes, including cognition, inflammation, and cell proliferation.
Propriétés
Nom du produit |
N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide |
|---|---|
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N//'-(4-propan-2-ylphenyl)-N-(2-pyrrolidin-1-ylethyl)butanediamide |
InChI |
InChI=1S/C19H29N3O2/c1-15(2)16-5-7-17(8-6-16)21-19(24)10-9-18(23)20-11-14-22-12-3-4-13-22/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23)(H,21,24) |
Clé InChI |
IZZZWBKVNMWTNQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NCCN2CCCC2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NCCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
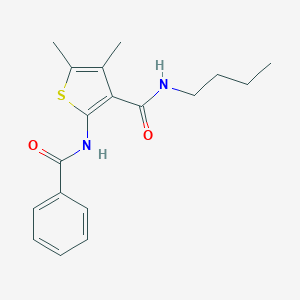
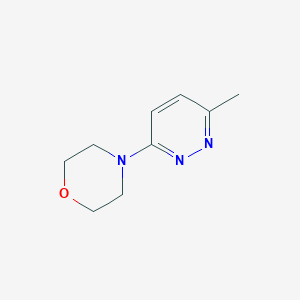
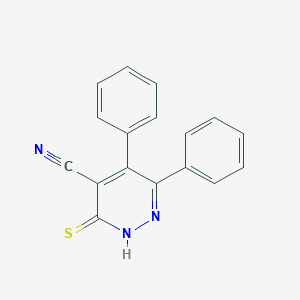
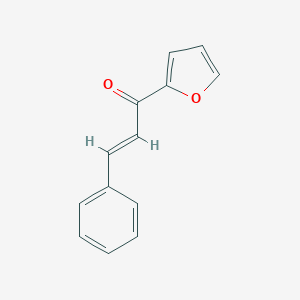
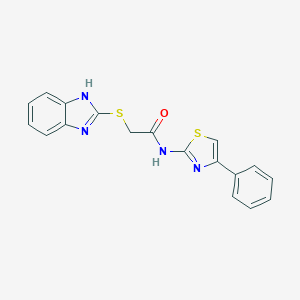
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)
![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)